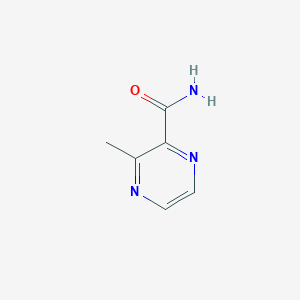

3-Methylpyrazine-2-carboxamide

Beschreibung

Overview of Pyrazine (B50134) Derivatives in Medicinal Chemistry and Related Fields

Pyrazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4 arrangement. nih.gov This structural motif is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. mdpi.comnih.gov The presence of nitrogen, oxygen, and sulfur atoms in these heterocyclic structures allows for the acceptance of electrons and the formation of hydrogen bonds, which can enhance the binding affinity of the compound to biological targets compared to simple hydrocarbons. nih.gov

Pyrazine-based compounds are found in nature and are also synthesized for various applications. mdpi.com They are integral components of many clinically used drugs, exhibiting properties such as anticancer, anti-inflammatory, antibacterial, antiparasitic, and antioxidant effects. mdpi.comnih.govtandfonline.com The versatility of the pyrazine scaffold makes it a subject of intense research in the development of new therapeutic agents. mdpi.com

Significance of 3-Methylpyrazine-2-carboxamide as a Research Focus

Within the broader class of pyrazine derivatives, this compound has garnered attention as a key structural moiety. It serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. mdpi.comrjpbcs.com The specific substitution pattern of a methyl group at the 3-position and a carboxamide group at the 2-position of the pyrazine ring provides a unique electronic and steric profile that influences its chemical reactivity and biological interactions.

Research has shown that derivatives of this compound are being investigated for a range of pharmacological activities. For instance, modifications to this core structure have led to the development of compounds with potential as fungicides and inhibitors of specific enzymes. mdpi.comjst.go.jp Its role as a building block allows for systematic structural modifications to explore structure-activity relationships (SAR), which is fundamental to modern drug discovery.

Historical Context of Pyrazinecarboxamide Research

The study of pyrazinecarboxamides has a significant history, most notably with the discovery and use of Pyrazinamide (B1679903), a primary drug for the treatment of tuberculosis. mdpi.com Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, which is effective against non-replicating Mycobacterium tuberculosis. ambeed.com This historical success has spurred further investigation into other pyrazinecarboxamide derivatives.

Early research focused on understanding the antimicrobial properties of these compounds. Over time, the scope of investigation has broadened to include their potential in other therapeutic areas, such as oncology and virology. acs.orgchemicalbook.com The development of new synthetic methodologies has also been a key aspect of this research, enabling the creation of diverse libraries of pyrazinecarboxamide analogs for biological screening. rjpbcs.commdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4-5(6(7)10)9-3-2-8-4/h2-3H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGJXEZJUDFRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551839 | |

| Record name | 3-Methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104893-52-9 | |

| Record name | 3-Methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-Methylpyrazine-2-carboxamide

Several reliable methods for the synthesis of the core structure of this compound have been established. These routes often begin with substituted pyrazine (B50134) precursors, which undergo a series of reactions to yield the desired product.

One common approach involves the use of 3-chloropyrazine-2-carbonitrile (B110518) as a starting material. This method is noted for its efficiency and relatively high yields. The synthesis proceeds through a partial hydrolysis of the nitrile group under controlled pH and temperature conditions. mdpi.com This procedure is often preferred over direct amidation of the pyrazine ring due to the higher yields obtained. mdpi.com

The process typically involves the following steps:

Partial Hydrolysis: The nitrile group of 3-chloropyrazine-2-carbonitrile is hydrolyzed to an amide.

Controlled Conditions: The reaction is carefully managed to prevent the hydrolysis of the amide to a carboxylic acid.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Chloropyrazine-2-carbonitrile | H₂O, controlled pH/temp | 3-Chloropyrazine-2-carboxamide (B1267238) | High | mdpi.com |

Another versatile method starts with pyrazine-2-carboxylic acid derivatives. This route allows for the introduction of various substituents onto the pyrazine ring, leading to a diverse range of compounds. The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, for instance, is achieved by reacting pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline (B41778) using DCC and DMAP as coupling agents, resulting in an 83% yield. nih.gov

Further derivatization can be achieved through Suzuki cross-coupling reactions. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide can be reacted with various aryl boronic acids in the presence of a palladium catalyst to produce arylated analogs in moderate to good yields (60–85%). nih.govmdpi.com

| Reactant 1 | Reactant 2 | Coupling Agents/Catalyst | Product | Yield (%) | Reference |

| Pyrazine-2-carboxylic acid | 4-Bromo-3-methyl aniline | DCC, DMAP | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 83 | nih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acid | Palladium catalyst | Arylated N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | 60-85 | nih.govmdpi.com |

Esterification of pyrazine-2-carboxylic acid is a key step in the synthesis of some derivatives. For example, methyl 3-methylpyrazine-2-carboxylate can be synthesized by treating 3-methylpyrazine-2-carboxylic acid with an acid catalyst and methanol (B129727). This ester can then be used as an intermediate for further modifications.

A process for preparing 3-methoxy-5-methylpyrazine-2-carboxamide (B8747383) involves the reaction of methylglyoxal (B44143) with 2-amino malonamide (B141969) in an alkaline solution, followed by hydrolysis. google.com

| Starting Material | Reagents | Product | Reference |

| 3-Methylpyrazine-2-carboxylic acid | Methanol, Acid catalyst | Methyl 3-methylpyrazine-2-carboxylate | |

| Methylglyoxal, 2-Amino malonamide | Alkaline solution, H₂O | 3-Hydroxy-5-methylpyrazine-2-carboxamide | google.com |

Synthesis from Pyrazine-2-carboxylic Acid Derivatives

Synthesis of this compound Derivatives

The modification of the this compound scaffold is crucial for tuning its biological and chemical properties. N-alkylation, N-arylation, and aminodehalogenation are common strategies employed to create a library of derivatives.

N-alkylation and N-arylation of the amide nitrogen or other positions on the pyrazine ring can lead to compounds with enhanced properties. A series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have been prepared and evaluated for their biological activities. mdpi.com These syntheses often involve the reaction of a pyrazine precursor with an appropriate alkylating or arylating agent.

The Suzuki cross-coupling reaction is a powerful tool for N-arylation. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been arylated using various aryl boronic acids and a palladium catalyst to give derivatives in good yields. mdpi.com

Aminodehalogenation is a key reaction for introducing amino groups onto the pyrazine ring, often by replacing a halogen atom. This method has been used to synthesize a series of N-alkyl substituted 3-aminopyrazine-2-carboxamides. nih.gov Microwave-assisted synthesis has been shown to be particularly effective for these reactions, offering higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net

For example, the reaction of 3-chloropyrazine-2-carboxamide with various benzylamines yields a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.com This aminodehalogenation can be carried out under different conditions to optimize the yield of the desired products. mdpi.com

| Precursor | Reactant | Method | Product Series | Reference |

| 3-Chloropyrazine-2-carboxamide | N-alkylamines | Microwave-assisted aminodehalogenation | N-alkyl substituted 3-aminopyrazine-2-carboxamides | nih.govresearchgate.net |

| 3-Chloropyrazine-2-carboxamide | Benzylamines | Aminodehalogenation | 3-Benzylaminopyrazine-2-carboxamides | mdpi.com |

Suzuki Cross-Coupling Reactions for Arylated Analogs

The Suzuki cross-coupling reaction is a versatile method for creating carbon-carbon bonds, and it has been applied to the synthesis of arylated analogs of pyrazine carboxamides. acs.orgharvard.edu This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate. harvard.eduorganic-chemistry.org For pyrazine-based structures, this allows for the introduction of various aryl groups onto the pyrazine ring, which is a key strategy in medicinal chemistry for exploring structure-activity relationships. acs.orgikm.org.my

A common approach involves starting with a halogenated pyrazine derivative, such as methyl 3-amino-6-bromopyrazine-2-carboxylate. acs.org This intermediate can be subjected to a Suzuki coupling reaction to install an aryl group at the 6-position. The reaction is typically carried out using a palladium catalyst, such as Pd(dppf)Cl2 or a combination of Pd2(dba)3 and a phosphine (B1218219) ligand like Xantphos, in the presence of a base like cesium carbonate. acs.orgikm.org.my The choice of catalyst and reaction conditions is crucial for achieving high yields. organic-chemistry.org For instance, catalyst systems like Pd(OAc)2/PCy3 are effective for triflates, while Pd2(dba)3/P(t-Bu)3 is often used for a range of aryl halides, including chlorides. organic-chemistry.org

The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetallation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu This method has been successfully used to synthesize a variety of 6-arylpyrazine-2-carboxamides. acs.org While direct Suzuki coupling on a this compound core is less commonly documented in the provided context, the principles are transferable from analogous pyrazine systems, such as the arylation of 3-chloropyrazine intermediates. ikm.org.my

Research has also explored the synthesis of polyaryl unnatural amino acids using successive C(sp3)–H arylation and Suzuki coupling, highlighting the broad applicability of this reaction in creating complex molecules. nih.gov

Derivatization from 3-Aminopyrazine-2-carboxylic Acid

3-Aminopyrazine-2-carboxylic acid is a key starting material for synthesizing a variety of pyrazine carboxamide derivatives. nih.govnih.gov The general principle involves the activation of the carboxylic acid group to facilitate amide bond formation with a desired amine. thermofisher.comlibretexts.org

Several synthetic routes are employed:

Two-Step Esterification/Aminolysis: One common method involves a two-step process. First, 3-aminopyrazine-2-carboxylic acid undergoes a Fischer esterification, typically using methanol and a strong acid catalyst like H₂SO₄, to produce methyl 3-aminopyrazine-2-carboxylate. nih.gov This ester intermediate is then reacted with a primary or secondary amine (aminolysis) to form the final N-substituted 3-aminopyrazine-2-carboxamide (B1665363). This second step can be accelerated using microwave irradiation. nih.gov

Direct Amidation with Coupling Agents: A more direct, one-pot approach involves treating 3-aminopyrazine-2-carboxylic acid with a coupling agent in the presence of the target amine. nih.gov Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective for this transformation. The acid is first activated by CDI in a solvent like DMSO, which is followed by the addition of the amine to form the amide bond. nih.gov This method is often facilitated by microwave heating to reduce reaction times and improve yields. nih.gov

These methods have been used to create large series of N-substituted 3-aminopyrazine-2-carboxamides, including N-benzyl, N-alkyl, and N-phenyl derivatives, for biological evaluation. nih.gov

Synthesis of Tertiary Carboxamide Derivatives

The synthesis of tertiary carboxamide derivatives, specifically N,N-disubstituted analogs, can be achieved from precursors like 3-chloropyrazine-2-carboxylic acid. The process typically starts with the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

A three-step procedure is often employed:

Hydrolysis: Commercially available 3-chloropyrazine-2-carbonitrile is hydrolyzed to 3-chloropyrazine-2-carboxylic acid using a base like NaOH followed by acidification. mdpi.com

Acyl Chloride Formation: The resulting carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) with a catalytic amount of DMF, to form 3-chloropyrazine-2-carbonyl chloride. mdpi.commdpi.com

Aminolysis: The acyl chloride is then reacted with a secondary amine to yield the N,N-disubstituted-3-chloropyrazine-2-carboxamide. mdpi.com

Interestingly, when using primary amines in the aminolysis step, a side reaction can occur where the chlorine atom at the 3-position is also substituted by the amine, leading to doubly substituted products like N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. mdpi.com By modifying reaction conditions, this "side product" can become the main product, providing a route to these disubstituted derivatives. mdpi.com

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a prominent technique in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and improved chemical conversions. nih.govsciforum.netscispace.com This technology is particularly effective for synthesizing pyrazine carboxamide derivatives. mdpi.comnih.gov

The aminodehalogenation reaction, where a halogen on the pyrazine ring is displaced by an amine, is a key step that benefits from microwave irradiation. For instance, the synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides from their N-alkyl-3-chloropyrazine-2-carboxamide precursors is efficiently conducted in a microwave reactor. mdpi.com Typical conditions involve heating the precursor with an appropriate amine in a solvent like methanol, often with a base such as pyridine, at temperatures around 140-150°C for about 30 minutes. mdpi.comnih.gov

Similarly, the direct amidation of 3-aminopyrazine-2-carboxylic acid using a coupling agent like CDI and an amine can be performed under microwave conditions (e.g., 120°C for 30 minutes) to achieve high yields of the desired amide. nih.gov The use of specialized microwave reactors allows for precise control over temperature and pressure, leading to cleaner reactions and reproducible results. nih.govmdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | nih.govsciforum.net |

| Yields | Often lower | Generally higher | nih.govresearchgate.net |

| Side Products | More prevalent | Often reduced | sciforum.net |

| Energy Efficiency | Lower (heats vessel) | Higher (heats reactants directly) | sciforum.net |

Utilization of Coupling Reagents (e.g., T3P, HATU)

Coupling reagents are essential for efficiently forming amide bonds between carboxylic acids and amines, a fundamental reaction in the synthesis of carboxamides. libretexts.orgijsrset.com Propylphosphonic anhydride (B1165640) (T3P) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are two modern and effective reagents used for this purpose. csic.es

T3P (Propylphosphonic Anhydride): T3P is considered a "green" and safe coupling reagent that has gained widespread use in both laboratory and industrial settings. csic.escuriaglobal.com It is highly effective for amidation reactions, and its by-products are water-soluble, which simplifies the work-up procedure. csic.es In the synthesis of pyrazine-2-carboxylic acid derivatives, T3P has been successfully used to couple various substituted pyrazine-2-carboxylic acids with amines, such as N-heteroarylpiperazines. rjpbcs.com The reaction is typically carried out at room temperature in a solvent like ethyl acetate (B1210297) with a base like diisopropylethylamine (DIPEA). ijsrset.comrjpbcs.com T3P activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine to form the stable amide bond. ijsrset.comwhiterose.ac.uk

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is another powerful coupling agent known for its high efficiency and ability to minimize racemization, which is particularly important in peptide synthesis and when dealing with chiral molecules. It is used to synthesize 3-amino-N-methylpyrazine-2-carboxamide by reacting methyl 3-aminopyrazine-2-carboxylate with methylamine. The reaction is performed in a solvent like dimethylformamide (DMF) in the presence of a base such as DIPEA, achieving high yields. While effective, HATU is sometimes used in conjunction with other reagents to optimize reaction outcomes. whiterose.ac.uk

| Feature | T3P (Propylphosphonic Anhydride) | HATU | Reference |

|---|---|---|---|

| By-products | Water-soluble, easy removal | Requires chromatographic purification | csic.es |

| Reaction Conditions | Mild, often room temperature | Mild, often room temperature | rjpbcs.com |

| Efficiency | High, good to excellent yields | Very high coupling efficiency | ijsrset.comwhiterose.ac.uk |

| Racemization Risk | Low | Minimizes racemization | csic.es |

| Applications | Amide/peptide synthesis, heterocycle formation | Amide/peptide synthesis, especially for difficult couplings | curiaglobal.com |

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activity

The nature, size, and position of substituents on the pyrazine (B50134) core are critical determinants of the biological efficacy of these derivatives. Modifications ranging from simple alkyl chains to complex aromatic systems can dramatically alter the compound's interaction with biological targets.

Effect of Alkyl Chain Length and Branching

The length and branching of alkyl chains attached to the pyrazine scaffold have a significant impact on the antimycobacterial activity of these compounds. Generally, an increase in the length of the carbon side chain of alkyl substituents leads to enhanced antimicrobial and, specifically, antimycobacterial activity. mdpi.com

Studies on a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have demonstrated that the highest antimycobacterial activity against Mycobacterium tuberculosis H37Rv is observed in compounds with side chains containing six to eight carbon atoms. researchgate.net For instance, 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides were identified as the most effective compounds in one study, all exhibiting a Minimum Inhibitory Concentration (MIC) of 25 μg/mL. researchgate.net This suggests that a certain degree of lipophilicity conferred by the longer alkyl chain is necessary for potent activity, possibly by facilitating penetration of the mycobacterial cell wall. nih.gov

Branching of the alkyl chain can also be favorable. In studies of pyrazine carboxamides as inhibitors of Trypanosoma brucei, derivatives with a branched aliphatic group, such as a sec-pentylamide, were found to be highly favored over their linear n-pentyl counterparts. acs.org This indicates that steric factors and the specific shape of the molecule play a vital role in its interaction with the biological target. However, excessive branching, like a tert-butylamide group, can sometimes be less favorable. acs.org

The total number of carbon atoms in the alkyl side chains also appears to be a critical factor. In a different context, investigating fear-associated behaviors in mice, the most potent alkyl pyrazine analogs were those with alkyl side chains consisting of a total of four carbon atoms, such as ethyl or dimethyl groups, while longer chains were less effective. who.int

Table 1: Effect of Alkyl Chain Length on Antimycobacterial Activity of 3-(Alkylamino)-N-methyl-pyrazine-2-carboxamides against M. tuberculosis H37Rv

| Compound | Alkyl Chain at Position 3 | MIC (μg/mL) |

| 3-(Hexylamino)-N-methyl-pyrazine-2-carboxamide | Hexyl | 25 |

| 3-(Heptylamino)-N-methyl-pyrazine-2-carboxamide | Heptyl | 25 |

| 3-(Octylamino)-N-methyl-pyrazine-2-carboxamide | Octyl | 25 |

| 3-(Butylamino)-N-methyl-pyrazine-2-carboxamide | Butyl | >25 |

| 3-(Ethylamino)-N-methyl-pyrazine-2-carboxamide | Ethyl | Inactive |

Data sourced from multiple studies investigating N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. researchgate.net

Impact of Halogenation (e.g., Chloro, Fluoro)

The introduction of halogen atoms, such as chlorine (Cl) and fluorine (F), onto the pyrazine ring is a common strategy that often enhances biological activity. Halogenation can influence the electronic properties and lipophilicity of the molecule, thereby affecting its ability to interact with target enzymes or penetrate cell membranes.

In the context of antitubercular activity, the presence of a chlorine atom on the pyrazine ring has been shown to be advantageous. Specifically, 6-chloro substitution on pyrazinamide (B1679903) analogs often increases their inhibitory effect on M. tuberculosis. japsonline.comresearchgate.net For example, a series of chlorinated N-phenylpyrazine-2-carboxamides showed that introducing halogens like -Cl, -F, or -CF3 was a successful structural modification, with some derivatives showing high activity against M. tuberculosis H37Rv (MIC = 3.13-6.25 μg/mL). semanticscholar.org The compound 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was identified as a particularly potent derivative. nih.gov

However, the position of the halogen is crucial. Studies comparing positional isomers of N-benzylpyrazine-2-carboxamide revealed that substitution of chlorine at the 3-position was disadvantageous, leading to completely inactive compounds against mycobacterial strains. rsc.orgrsc.org In contrast, their 5-chloro and 6-chloro counterparts demonstrated significant antimycobacterial activity. rsc.orgrsc.org

Fluorine substitution has also been explored. While fluorinated analogs of some anti-TB agents have shown dramatically increased potency, this is not a universal rule. who.int For instance, while a fluorinated analog of thiacetazone (B1682801) was 20 times more potent than its parent compound, fluorinated derivatives of pyrazinamide have been reported in the literature as less active. who.int Nonetheless, the presence of substituents like trifluoromethyl on the phenyl ring of N-phenyl pyrazine-2-carboxamides has yielded highly active compounds. semanticscholar.org

Table 2: Effect of Halogenation on Antimycobacterial Activity of Pyrazinamide Analogs

| Compound | Halogen Substituent(s) | Activity/MIC |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 6-Chloro, 3-Iodo (on phenyl) | IC90 = 0.819 μg/mL |

| 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | 3-Chloro, 2-Chloro (on benzyl) | MIC = 7.81 μM (vs. S. aureus) |

| N-benzyl-3-alkylaminopyrazine-2-carboxamides | 3-Alkylamino (Cl replaced) | Inactive against mycobacteria |

| N-benzyl-6-alkylaminopyrazine-2-carboxamides | 6-Alkylamino (Cl replaced) | Active, MIC = 4.6-10 µM (vs. M. tbc) |

| 6-Chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | 6-Chloro, 4-Fluoro (on phenylthiazole) | MIC = 0.78 μg/mL (vs. M. tbc) |

Data compiled from various studies on halogenated pyrazine derivatives. nih.govrsc.orgmdpi.comnih.gov

Role of Amino and Benzylamino Moieties

The amino group at the 3-position is a cornerstone of the structure for many biologically active pyrazine carboxamides. Its presence and ability to be substituted allow for extensive structural modifications that significantly influence activity.

Replacing the chlorine atom at the 3-position with an amino group that is further substituted, for example with a benzylamino moiety, can lead to potent compounds. In a study of N-benzylpyrazine-2-carboxamide derivatives, the simultaneous substitution of chlorine with a benzylamino group yielded compounds like N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, which were highly effective against M. tuberculosis H37Rv with a MIC of 12.5 μg·mL−1. mdpi.com This suggests that the introduction of a second phenyl ring via the benzylamino group can enhance antimycobacterial activity. mdpi.com

The nature of the substituent on the amino group is critical. While phenyl and alkyl derivatives of 3-aminopyrazine-2-carboxamides show comparable antimycobacterial activities, they are generally more active than the corresponding benzyl (B1604629) derivatives. mdpi.com However, N-benzylpyrazine-2-carboxamides themselves have been identified as potential inhibitors of mycobacterial enoyl-ACP-reductase (InhA), a key enzyme in mycolic acid synthesis. mdpi.com

Positional Isomerism Effects on Activity

Positional isomerism, which concerns the different placement of substituents on the pyrazine ring, has a profound effect on the biological activity of pyrazine carboxamides. numberanalytics.comalgoreducation.com The relative positions of the methyl, carboxamide, and other functional groups dictate the molecule's three-dimensional shape and its ability to fit into the active site of a biological target.

A clear example of this is seen in the comparison of chloro-substituted N-benzylpyrazine-2-carboxamides. Derivatives with a chlorine atom at the 5- or 6-position exhibit good antimycobacterial activity, whereas the 3-chloro isomers are completely inactive. rsc.orgrsc.org This highlights the sensitivity of the biological target to the specific location of the substituent on the pyrazine core.

Similarly, when comparing aminopyrazinamide derivatives, positional isomers with a free amino group at the 3-position were found to be active against M. tuberculosis, while their counterparts with the amino group at the 5-position were inactive. mdpi.com This demonstrates that even a seemingly minor shift in a functional group's location can abolish biological activity, underscoring the importance of a precise molecular architecture for effective drug-target interaction.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to statistically correlate the chemical structure of compounds with their biological activity. brieflands.com These models use physicochemical descriptors to predict the activity of novel compounds, thereby guiding rational drug design.

Correlation with Lipophilicity (log k, log P)

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or the capacity factor (log k), is a critical parameter in the SAR of pyrazine carboxamides. nih.gov It governs the ability of a compound to pass through lipid-rich barriers, such as the mycobacterial cell wall, to reach its intracellular target. researchgate.net

Numerous studies have found a strong connection between the lipophilicity of pyrazine derivatives and their biological activity, including antimycobacterial, antifungal, and photosynthesis-inhibiting effects. researchgate.netresearchgate.nettugraz.at For example, the antimycobacterial activity of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides was found to be closely connected with the lipophilicity of the compounds. researchgate.net A strong increase in activity was observed as lipophilicity (log k) increased, although this dependence was noted to be bilinear, suggesting that beyond a certain point, further increases in lipophilicity lead to a decrease in activity. researchgate.net This often results in a parabolic or quasi-parabolic relationship, where an optimal lipophilicity exists for maximum biological effect. researchgate.netmdpi.com

In studies of substituted N-benzylpyrazine-2-carboxamides, the activity related to the inhibition of photosynthetic electron transport (PET) showed a linear increase with rising lipophilicity. sciforum.net Similarly, the antimicrobial efficiency of various alkylpyrazines against pathogens like E. coli and S. aureus was found to correlate with their hydrophobicity, with the most effective compound having the highest log P value. tugraz.at These findings confirm that modulating lipophilicity is a key strategy for optimizing the potency of pyrazine-based compounds.

Structural Modifications for Enhanced Potency and Selectivity

The carboxamide group (-CONH₂) is a crucial pharmacophore in many biologically active pyrazine derivatives. Modifications to this moiety, particularly at the amide nitrogen, have been extensively explored to enhance potency and modulate physicochemical properties.

Research into N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has shown that the length of the alkyl chain on the amide nitrogen significantly impacts biological activity. researchgate.net A series of compounds were synthesized where the N-alkyl group was varied from methyl to octyl. Studies on their antimycobacterial activity against Mycobacterium tuberculosis H37Rv revealed that N-methyl substitution was particularly effective. Specifically, 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides demonstrated the highest efficacy, each with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL. researchgate.net

Further investigations into N-substituted pyrazinamide analogs have confirmed the importance of the substituent attached to the amide nitrogen. For instance, the synthesis of N-octylpyrazine-2-carboxamide yielded a compound with notable activity against M. tuberculosis. japsonline.com In a different approach, the creation of secondary and tertiary carboxamide derivatives has also been explored to expand the chemical space and identify new leads. nih.gov

Another strategy involves introducing aryl groups. The synthesis of 3-benzylaminopyrazine-2-carboxamides, for example, led to compounds with significant in vitro activity against M. tuberculosis H37Rv, with some derivatives showing activity equivalent to or better than the standard drug, pyrazinamide. mdpi.com The most active compound in this series, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, had an MIC of 6 μM and exhibited low cytotoxicity. mdpi.com These findings underscore that modifications of the carboxamide group, from simple alkyl chains to more complex aryl moieties, are a viable strategy for developing potent antimycobacterial agents. researchgate.netmdpi.com

| Compound Structure | Compound Name | Modification | Key Finding (Activity) | Source |

|---|---|---|---|---|

| Pyrazine-C(O)NH-CH₃ with 3-hexylamino group | 3-(Hexylamino)-N-methylpyrazine-2-carboxamide | N-methyl substitution on carboxamide | MIC of 25 μg/mL against M. tuberculosis H37Rv | researchgate.net |

| Pyrazine-C(O)NH-CH₃ with 3-heptylamino group | 3-(Heptylamino)-N-methylpyrazine-2-carboxamide | N-methyl substitution on carboxamide | MIC of 25 μg/mL against M. tuberculosis H37Rv | researchgate.net |

| Pyrazine-C(O)NH-CH₃ with 3-octylamino group | 3-(Octylamino)-N-methylpyrazine-2-carboxamide | N-methyl substitution on carboxamide | MIC of 25 μg/mL against M. tuberculosis H37Rv | researchgate.net |

| Pyrazine-C(O)NH-(CH₂)₇CH₃ | N-Octylpyrazine-2-carboxamide | N-octyl substitution on carboxamide | Active against M. tuberculosis | japsonline.com |

| Pyrazine-C(O)NH-CH₂-Ph-4-CH₃ | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | N-benzylamino substitution on carboxamide | MIC of 6 μM against M. tuberculosis H37Rv | mdpi.com |

Studies comparing imidazo[1,2-a]pyrazine (B1224502) derivatives to analogues with different heterocyclic cores have provided valuable SAR insights. For example, in the context of anticancer activity, the combination of a pyrazine ring with other moieties, such as piperonal, was found to enhance interactions with cancer targets, potentially through additional hydrogen bonding sites. researchgate.net The replacement of a furan (B31954) ring with a pyrazine ring in one series resulted in a compound with moderate activity, whereas the furan-containing analogue was inactive. researchgate.net

The pyridazine (B1198779) ring, another aza-heterocycle, has also been investigated as a replacement for pyrazine. researchgate.net Pyridazine derivatives possess unique physicochemical properties, including a high dipole moment and a strong capacity for dual hydrogen-bonding, which can be critical for drug-target interactions. researchgate.net The development of imidazo[1,2-b]pyridazine (B131497) amide derivatives highlights the potential of this alternative scaffold. researchgate.net

Furthermore, the fusion of other rings to the pyrazine core, creating systems like pyrido[2,3-b]pyrazines, represents another avenue of exploration. These fused systems have shown a wide range of biological applications and offer a rigid scaffold for further functionalization. rsc.org The synthesis of pyrazine-triazole conjugates through methods like click chemistry has also been reported as a way to create novel derivatives, moving beyond the simple carboxamide to explore different linking strategies and introduce new heterocyclic components. nih.gov

| Original Scaffold Fragment | Replacement Scaffold Fragment | Resulting Compound Class | Observed Impact | Source |

|---|---|---|---|---|

| Furan | Pyrazine | Piperonal-substituted heterocyclic amides | Pyrazine analogue showed moderate anticancer activity while furan analogue was inactive. | researchgate.net |

| Pyrazine | Pyridazine | Imidazo[1,2-b]pyridazine amides | Offers different physicochemical properties, such as a higher dipole moment and dual hydrogen-bonding capacity. | researchgate.net |

| Carboxamide Linker | Triazole Linker | Pyrazine-triazole conjugates | Created novel derivatives with significant potency against viral targets. | nih.gov |

| Pyrazine | Pyrido[2,3-b]pyrazine (fused system) | Pyrido[2,3-b]pyrazine derivatives | Provides a rigid scaffold with a wide range of biological applications. | rsc.org |

Modification of the Carboxamide Moiety

Molecular Docking and Computational Chemistry in SAR Elucidation

Molecular docking and computational chemistry are indispensable tools for elucidating the SAR of 3-Methylpyrazine-2-carboxamide derivatives. nih.govresearchgate.netnih.govacs.orgmdpi.com These methods provide atomic-level insights into how these compounds interact with their biological targets, thereby rationalizing observed activities and guiding the design of more potent and selective inhibitors.

Computational studies have been widely used to support the development of pyrazinecarboxamides as antimycobacterial agents. nih.govresearchgate.net For example, molecular docking of 3-benzylaminopyrazine-2-carboxamides into the active site of mycobacterial enoyl-ACP reductase (InhA) was performed to investigate a possible mechanism of action. The results showed that the active compounds shared common binding interactions with known InhA inhibitors, suggesting this enzyme as a potential target. mdpi.com Similarly, in the development of adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide (B1665363), molecular docking followed by molecular dynamics simulations helped to rationalize the mycobacterial prolyl-tRNA synthetase (ProRS) as a probable target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have also been instrumental. researchgate.net These analyses establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. For pyrazinecarboxamide derivatives, 2D-QSAR models have been developed to predict herbicidal activity, using descriptors calculated with Density Functional Theory (DFT). researchgate.net Such models help to identify key molecular properties, like electronic and steric features, that govern activity. For instance, QSAR models for imidazo[1,2-a]pyrazine derivatives identified molecular volume, dipole moment, and hydrophobicity as important parameters affecting anticancer activity. researchgate.net

Docking studies have also been applied in the development of pyrazoline analogs bearing a carboxamide moiety, where simulations predicted binding affinity to target enzymes and helped to understand DNA binding interactions. acs.org In another study, docking of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives into the active site of alkaline phosphatase provided insights into their inhibitory mechanism. mdpi.com These computational approaches, by predicting binding modes and correlating structural features with activity, significantly accelerate the drug discovery process, allowing for a more focused and efficient synthesis of new analogues. acs.orgmdpi.comajrconline.org

Biological Activities and Pharmacological Effects

Antimicrobial Activity

Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have shown notable efficacy against a spectrum of microbial pathogens. The structural modifications on the pyrazine (B50134) core significantly influence their activity against mycobacteria, bacteria, and fungi.

A significant area of research for pyrazine-2-carboxamide derivatives has been in the field of antimycobacterials, driven by the need for new treatments for tuberculosis. Pyrazinamide (B1679903), a pyrazine derivative, is a first-line drug for treating tuberculosis. taylorandfrancis.com Research has focused on synthesizing new derivatives with improved potency.

Studies have shown that N-substituted 3-aminopyrazine-2-carboxamides exhibit considerable in vitro activity against Mycobacterium tuberculosis. nih.govnih.gov For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as a highly active compound, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against the M. tuberculosis H37Rv strain. nih.govnih.gov Similarly, a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides were synthesized and tested, with the most effective compounds, namely 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides, showing an MIC value of 25 μg/mL. mdpi.com

Structure-activity relationship (SAR) studies reveal that lipophilicity plays a key role in antimycobacterial efficacy. Among alkyl derivatives, an increase in the length of the carbon side chain generally correlates with enhanced activity against M. tuberculosis and M. kansasii. nih.govmdpi.com Furthermore, research into 3-acylaminopyrazine-2-carboxamides has identified 4'-substituted 3-(benzamido)pyrazine-2-carboxamides as particularly potent, with MIC values ranging from 1.95 to 31.25 µg/mL against various mycobacterial strains, including multidrug-resistant ones. nih.gov These compounds are believed to target the mycobacterial prolyl-tRNA synthetase (ProRS). nih.gov

Table 1: Antimycobacterial Activity of Selected Pyrazine-2-Carboxamide Derivatives

| Compound | Test Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | nih.govnih.gov |

| 3-(hexylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | 25 | mdpi.com |

| 3-(heptylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | 25 | mdpi.com |

| 3-(octylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | 25 | mdpi.com |

| N-(3-Chloro-4-methylphenyl)pyrazine-2-carboxamide | M. kansasii | 12.6 µM | chemicalpapers.com |

| N-(4-chloro-2-iodophenyl)pyrazine-2-carboxamide | M. kansasii | 8.7 µM | chemicalpapers.com |

The antibacterial potential of 3-aminopyrazine-2-carboxamide derivatives has also been investigated, although often showing less potency compared to their antimycobacterial effects. Studies indicate that antibacterial activity is dependent on the nature of the substituent on the carboxamide moiety. For example, phenyl and alkyl derivatives have been shown to possess antibacterial properties, whereas benzyl (B1604629) derivatives were found to be inactive. nih.govnih.gov

In the search for agents to combat drug-resistant pathogens, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized. mdpi.com One such derivative demonstrated significant antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi, with an MIC of 6.25 mg/mL. mdpi.com Other research has shown that some pyrazine-2-carboxylic acid derivatives exhibit good activity against various clinical isolates, including E. coli, P. aeruginosa, B. subtilis, and S. aureus. rjpbcs.com However, some studies on 3-acylaminopyrazine-2-carboxamides reported minimal antibacterial activity against a panel of pathogenic bacteria. nih.gov

Table 2: Antibacterial Activity of Selected Pyrazine-2-Carboxamide Derivatives

| Compound Class/Derivative | Target Bacteria | Activity/MIC | Reference |

|---|---|---|---|

| Phenyl and alkyl derivatives | General antibacterial | Active | nih.govnih.gov |

| Benzyl derivatives | General antibacterial | Inactive | nih.govnih.gov |

| Derivative 5d (an N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative) | XDR S. Typhi | MIC: 6.25 mg/mL | mdpi.com |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | C. albicans | MIC: 3.125 µg/mL | rjpbcs.com |

| Various pyrazine-2-carboxylic acid derivatives | E. coli | MIC: 50 µg/mL | rjpbcs.com |

| Various pyrazine-2-carboxylic acid derivatives | P. aeruginosa | MIC: 25 µg/mL | rjpbcs.com |

Antifungal properties have been observed in all structural subtypes of N-substituted 3-aminopyrazine-2-carboxamides, including benzyl, alkyl, and phenyl derivatives. nih.govnih.gov The activity is particularly notable against dermatophytes like Trichophyton interdigitale and yeasts such as Candida albicans. nih.govnih.gov

The development of novel fungicides has also explored pyrazine carboxamides. Pyraziflumid, a compound characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) structure, was discovered as a novel succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide. nih.gov It has demonstrated high fungicidal activity against a broad spectrum of plant diseases. nih.gov In contrast, some studies have reported only poor to moderate antifungal effects for certain derivatives, such as the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid. researchgate.net While some research indicates that derivatives of 3-aminopyrazine-2-carboxamide have minimal antifungal activity, others have found specific derivatives to be highly effective against C. albicans. nih.govrjpbcs.com

Antibacterial Activity

Anticancer Activity

The pyrazine scaffold is integral to the design of novel anticancer agents. Derivatives of 3-methylpyrazine-2-carboxamide have been investigated for their ability to inhibit key oncogenic pathways and for their general antitumor properties.

The Fibroblast Growth Factor Receptor (FGFR) family is a critical driver of oncogenesis in various cancers, making it a promising target for cancer therapy. acs.orgnih.gov Researchers have successfully designed and synthesized novel 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors. acs.orgnih.govacs.org

A rational design strategy, involving scaffold hopping from other known inhibitor cores to a 3-amino-pyrazine-2-carboxamide core, has yielded promising results. acs.org This approach led to the identification of a compound, designated 18i, which acts as a pan-FGFR inhibitor with strong activity against FGFR1–4. acs.orgnih.gov This compound was shown to effectively block the activation of FGFR and its downstream signaling pathways, such as MAPK and AKT, at submicromolar concentrations. acs.org Molecular docking studies suggest that these inhibitors bind tightly within the ATP-binding pocket of the FGFR kinase domain. acs.orgacs.org This research highlights the potential of 3-amino-pyrazine-2-carboxamide derivatives as lead compounds for developing new targeted cancer therapies. acs.orgresearchgate.net

Beyond specific FGFR inhibition, pyrazine derivatives have demonstrated broader antitumor potential. taylorandfrancis.com The antitumor activity of 3-amino-pyrazine-2-carboxamide derivatives is often linked to their ability to inhibit FGFR signaling, which in turn suppresses the proliferation of cancer cell lines with FGFR abnormalities. acs.org For example, compound 18i exhibited potent antitumor activity in multiple cancer cell lines. acs.orgnih.gov Another derivative, 10h, also showed potent antitumor efficacy in a xenograft model of FGFR1-amplified cancer. researchgate.net

Furthermore, transition metal complexes of 3-aminopyrazine-2-carboxylic acid have been synthesized and evaluated for their anticancer properties. researchgate.net Several of these complexes displayed significant anticancer activity against Ehrlich ascites tumour (EAC) cells in animal models. researchgate.net The induction of apoptosis is another mechanism through which pyrazine derivatives may exert their antitumor effects. taylorandfrancis.com

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Other Biological Activities

Certain derivatives of pyrazine-2-carboxamide have been identified as inhibitors of the photosynthetic electron transport (PET) chain in Photosystem II (PS II). Research conducted on spinach chloroplasts has shown that the inhibitory activity of these compounds is closely linked to their lipophilicity. researchgate.net

A study involving a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides demonstrated their ability to inhibit PET. researchgate.netmdpi.com It was observed that for effective inhibition, longer alkyl chains in the 3-(alkylamino) substituent were more favorable than having two shorter alkyl chains. researchgate.netmdpi.com For instance, comparing N-alkyl-3-chloropyrazine-2-carboxamides with N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, it was found that at similar lipophilicity levels, compounds with one longer alkyl chain were more effective inhibitors. researchgate.net The PET-inhibiting activity was quantified by the IC₅₀ value, which represents the molar concentration of the compound required to cause a 50% decrease in the oxygen evolution rate. sciforum.net

| Compound Derivative | Biological Target/System | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-((4-(Trifluoromethyl)benzyl)amino) pyrazine-2-carboxamide | Photosynthetic Electron Transport (PET) in spinach chloroplasts | 23.2 μmol/L | sciforum.net |

| 5-((3,4-Dichlorobenzyl)amino)-6-methylpyrazine-2,3-dicarbonitrile | Photosynthetic Electron Transport (PET) in spinach chloroplasts | 16.4 μmol/L | sciforum.netscispace.com |

| 2-(5-Methyl-pyrazine-2-carboxamido)benzoic acid | Oxygen Evolution Rate (OER) in spinach chloroplasts | 85.0 μmol/L | sciforum.net |

| Diuron (DCMU) - Standard Herbicide | Photosynthetic Electron Transport (PET) in spinach chloroplasts | ~1.9 μmol/L | sciforum.netscispace.com |

Derivatives of 3-phenoxypyrazine-2-carboxamide have been identified as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes mellitus and obesity. nih.govrsc.org TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in improving glucose metabolism. nih.gov

In one study, a series of novel 3-phenoxypyrazine-2-carboxamide derivatives were synthesized and evaluated for their in vitro and in vivo activity. nih.govrsc.org Several of these compounds demonstrated excellent human TGR5 (hTGR5) agonist activity, with some even surpassing the potency of the reference drug, INT-777. nih.govrsc.org Specifically, compounds with 2-chloro and 2,5-dichloro substituents on the phenoxy ring, designated as 18g and 18k, showed remarkable agonistic activities with EC₅₀ values in the nanomolar range. nih.gov Compound 18k was also found to significantly lower blood glucose levels in mice. nih.govrsc.org

| Compound Derivative | Receptor | Measured Activity (EC₅₀) | Reference |

|---|---|---|---|

| Compound 18g (3-((2-chlorophenoxy)methyl)-N-((4-(trifluoromethyl)pyridin-2-yl)methyl)pyrazine-2-carboxamide) | Human TGR5 | 1.4 nM - 895 nM (range for series) | nih.gov |

| Compound 18k (3-((2,5-dichlorophenoxy)methyl)-N-((4-(trifluoromethyl)pyridin-2-yl)methyl)pyrazine-2-carboxamide) | Human TGR5 | 1.4 nM - 895 nM (range for series) | nih.gov |

| INT-777 (Reference Drug) | TGR5 | Less potent than 18g and 18k | nih.gov |

Certain pyrazine-2-carboxamide derivatives have demonstrated significant inhibitory activity against alkaline phosphatase (ALP). nih.govmdpi.com In a study focused on developing new therapeutic agents against extensively drug-resistant (XDR) Salmonella Typhi, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized via the Suzuki reaction. nih.govmdpi.comresearchgate.net

The in vitro evaluation of these compounds for their alkaline phosphatase inhibitory activity revealed potent effects. nih.gov One derivative, in particular, was identified as the most potent inhibitor with an IC₅₀ value of 1.469 ± 0.02 µM. nih.govmdpi.com Enzyme kinetic studies suggested a mixed-type mechanism of inhibition. science.gov The inhibitory potential of these derivatives highlights their potential for further investigation in contexts where ALP inhibition is therapeutically relevant. nih.govmdpi.com

| Compound Derivative | Enzyme | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 5d (Aryl-substituted N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide) | Alkaline Phosphatase | 1.469 ± 0.02 µM | nih.govmdpi.comresearchgate.net |

| Levamisole (Reference Inhibitor) | Tissue non-specific alkaline phosphatase (TNAP) | 93 ± 4 µM (Ki) | science.gov |

The antioxidant potential of pyrazine-2-carboxylic acid derivatives has been explored in several studies. rjpbcs.comwho.int In one such study, a novel series of these derivatives was synthesized and evaluated for free radical scavenging activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. rjpbcs.com

Among the synthesized compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) exhibited good antioxidant activity. rjpbcs.com Another study investigated 5-methylpyrazine carbohydrazide (B1668358) based hydrazones. who.int The starting carbohydrazide itself was found to be the most active antioxidant in the series, with an IC₅₀ value of 336.67 ± 2.83 µM, although this was considered a high concentration. who.int The standard used for comparison, gallic acid, had an IC₅₀ of 23.44 ± 0.43 µM. who.int The pyrazine nucleus is a component of some compounds that have been used as antioxidants. sciforum.net

| Compound/Derivative | Assay Method | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Methylpyrazine carbohydrazide | DPPH Radical Scavenging | 336.67 ± 2.83 µM | who.int |

| (3-Aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | DPPH & ABTS | Good antioxidant activity (qualitative) | rjpbcs.com |

| Gallic Acid (Standard) | DPPH Radical Scavenging | 23.44 ± 0.43 µM | who.int |

While some synthesized series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides did not show any antiviral activity, other specific derivatives have been identified as potent broad-spectrum antiviral agents. researchgate.netmdpi.comchemicalbook.com

A notable example is 3-hydroxypyrazine-2-carboxamide, also known as T-1105. chemicalbook.comchemsrc.com This compound is a structural analogue of the antiviral drug Favipiravir (T-705) and acts as a broad-spectrum viral polymerase inhibitor. chemicalbook.comchemsrc.com After being converted in the body to its active ribonucleoside triphosphate (RTP) metabolite, it selectively inhibits the RNA-dependent RNA polymerase of various viruses. chemicalbook.comchemsrc.com T-1105 has demonstrated antiviral activity against a wide range of RNA viruses, including influenza virus, Zika virus (ZIKV), West Nile virus (WNV), yellow fever virus (YFV), and foot-and-mouth disease virus (FMDV). chemicalbook.comchemsrc.com

| Compound | Mechanism of Action | Spectrum of Activity | Reference |

|---|---|---|---|

| 3-Hydroxypyrazine-2-carboxamide (T-1105) | Inhibits viral RNA-dependent RNA polymerase after conversion to its RTP metabolite. | Influenza virus, Zika virus (ZIKV), West Nile virus (WNV), Yellow Fever virus (YFV), Foot-and-mouth disease virus (FMDV), Arenaviruses, Bunyaviruses. | chemicalbook.comchemsrc.com |

Pharmacological and Toxicological Considerations

Pharmacokinetics and ADME Evaluation

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for determining its therapeutic potential. For pyrazine (B50134) derivatives, these properties are influenced by their physicochemical characteristics, such as lipophilicity and polar surface area.

Pyrazine derivatives are generally understood to be absorbed from the gastrointestinal tract. nih.govresearchgate.net The class of pyrazine-2-carboxamide derivatives, to which 3-Methylpyrazine-2-carboxamide belongs, has been designed and evaluated for various therapeutic targets, with oral administration being a common consideration. Predictive models and in-silico tools are often used to estimate the gastrointestinal absorption of such compounds. For instance, analyses based on physicochemical properties like lipophilicity (logP) and topological polar surface area (TPSA) are used to predict absorption. While specific experimental data on the gastrointestinal absorption of this compound is not detailed in the provided results, the broader class of pyrazine derivatives is expected to be metabolized to innocuous products following absorption. inchem.org

The ability of a compound to cross the blood-brain barrier (BBB) is essential for its efficacy in treating central nervous system (CNS) disorders. Research on a class of compounds known as 6-arylpyrazine-2-carboxamides has shown that these molecules are capable of penetrating the CNS. acs.orgacs.org The physicochemical properties of pyrazine derivatives, particularly lipophilicity and polar surface area, are critical determinants for BBB penetration. Compounds with a polar surface area (PSA) of less than 60 Ų are predicted to exhibit high BBB permeability, whereas those with a PSA greater than 90 Ų tend to show reduced CNS activity. In-silico predictions for some pyrazine derivatives suggest they are likely to be BBB permeant. ambeed.com

Gastrointestinal Absorption

Metabolic Stability and Pathways

The metabolism of pyrazine derivatives typically follows several common pathways. nih.govresearchgate.net For alkyl-substituted pyrazines, such as this compound, a primary metabolic route is the oxidation of the side-chain. nih.govresearchgate.net

Key metabolic transformations for pyrazine derivatives include:

Side-chain Oxidation : The methyl group on the pyrazine ring can be oxidized to form the corresponding pyrazine-2-carboxylic acid derivative. nih.govunimi.it For example, studies on 2-methylpyrazine (B48319) showed it is metabolized to pyrazine-2-carboxylic acid. unimi.it Similarly, the metabolism of 2,3,5-trimethylpyrazine (B81540) results in the formation of 3,5-dimethylpyrazine-2-carboxylic acid and 3,6-dimethylpyrazine-2-carboxylic acid. acs.org

Ring Hydroxylation : Hydroxylation of the pyrazine ring is another significant metabolic pathway. nih.govresearchgate.net Bacterial strains have been shown to regioselectively hydroxylate pyrazine-2-carboxylic acids at the carbon atom adjacent to the ring nitrogen, yielding 3-hydroxypyrazine-2-carboxylic acid. nih.govnih.gov

Conjugation : The products of these oxidative metabolic processes can subsequently undergo conjugation with molecules like glycine (B1666218) or glucuronic acid before excretion. nih.govresearchgate.netunimi.it

In vitro studies using human liver microsomes (HLM) are crucial for assessing metabolic stability. For a series of 6-arylpyrazine-2-carboxamides, their rate of microsomal metabolism was identified as a limitation. acs.orgacs.org One potent analogue in this series was found to be 92% consumed over a 60-minute incubation period with NADPH-supplemented human liver microsomes, indicating significant metabolic activity. acs.org Fluorine substituents on the pyrazine ring are sometimes incorporated to increase metabolic stability.

Table 1: Predicted Metabolic Pathways for Pyrazine Derivatives

| Pathway | Description | Example Metabolite |

|---|---|---|

| Side-Chain Oxidation | Oxidation of an alkyl side-chain to a carboxylic acid. | Pyrazine-2-carboxylic acid |

| Ring Hydroxylation | Addition of a hydroxyl group to the pyrazine ring. | 3-Hydroxypyrazine-2-carboxylic acid |

| Conjugation | Conjugation of metabolites with glycine or glucuronic acid. | Glycine conjugates |

Cytotoxicity and Safety Profiling

The safety profile of this compound and related compounds is evaluated through in vitro cytotoxicity assays, commonly using cell lines such as the human liver cancer cell line, HepG2. chemicalpapers.commdpi.com These studies help to differentiate true antimicrobial or therapeutic effects from nonspecific toxicity.

A study on N-phenylpyrazine-2-carboxamides, which are structurally related to this compound, found that several active anti-mycobacterial compounds showed no significant cytotoxicity in the HepG2 model. chemicalpapers.com The estimated IC₅₀ values (the concentration at which 50% of cell growth is inhibited) were in the hundreds of micromolars, indicating a promising selectivity for the mycobacterial target over human cells. chemicalpapers.com

Similarly, an investigation into 3-benzylaminopyrazine-2-carboxamides revealed that the most potent antimycobacterial compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, exhibited low cytotoxicity in the HepG2 cell line, with an IC₅₀ value of ≥ 250 µM. mdpi.comnih.gov In another series of 3-aminopyrazine-2-carboxamides, the most active compounds were evaluated for in vitro cytotoxicity in HepG2 cells, with most showing minimal cytotoxic effects. mdpi.comnih.gov

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated a group of 41 pyrazine derivatives used as flavouring agents and concluded that there were no safety concerns at their current intake levels, based on their predicted metabolism into innocuous products. inchem.org

Table 2: In Vitro Cytotoxicity of Related Pyrazine Carboxamide Derivatives

| Compound Series | Cell Line | Cytotoxicity Finding (IC₅₀) | Citation |

|---|---|---|---|

| N-Phenylpyrazine-2-carboxamides | HepG2 | In the hundreds of µM | chemicalpapers.com |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | HepG2 | ≥ 250 µM | mdpi.comnih.gov |

Applications and Future Directions

Development as Therapeutic Agents

The pyrazine-2-carboxamide moiety is a well-established pharmacophore, most famously represented by pyrazinamide (B1679903), a first-line anti-tuberculosis drug. drugbank.com Building upon this foundation, researchers have extensively modified the 3-methylpyrazine-2-carboxamide structure to develop new therapeutic agents against a range of diseases.

The fight against tuberculosis (TB), particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, necessitates the development of novel therapeutics. nih.gov Derivatives of this compound have emerged as promising candidates. Research has shown that modifications to the pyrazine (B50134) core can yield compounds with potent antimycobacterial activity. nih.govmdpi.com

A series of 3-benzylaminopyrazine-2-carboxamides were synthesized from 3-chloropyrazine-2-carboxamide (B1267238), with several compounds demonstrating significant in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govmdpi.com Notably, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibited a minimum inhibitory concentration (MIC) of 6 µM, which was superior to the standard drug, pyrazinamide. nih.govmdpi.com This compound also showed low cytotoxicity in a human liver cell line (HepG2), indicating a favorable preliminary safety profile. nih.govmdpi.com

Further studies have explored hybrid molecules. In one such study, N-(1-hydroxy-1,3-dihydrobenzo[c] oxaborol-6-yl)-3-methylpyrazine-2-carboxamide was synthesized and evaluated. mdpi.com This compound, along with its analogs, showed selective growth inhibition of mycobacteria in the micromolar range and was also active against multidrug-resistant clinical isolates. mdpi.com Molecular docking studies suggested that these compounds might act by inhibiting the mycobacterial leucyl-tRNA synthetase, a different target from that of pyrazinamide. mdpi.com

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 µM | nih.govmdpi.com |

| 3-[(3-Trifluoromethylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 42 µM | nih.gov |

| N-(1-hydroxy-1,3-dihydrobenzo[c] oxaborol-6-yl)-5-chloropyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 21.59 µM | mdpi.com |

Beyond their antimycobacterial effects, derivatives of this compound are being investigated as broader-spectrum antibacterial agents. The pyrazine ring is a core component of several FDA-approved antibacterial drugs. mdpi.com Research into novel pyrazine carboxamides has demonstrated activity against various pathogenic bacteria. mdpi.com

For instance, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and tested against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com One of the most potent compounds in this series demonstrated a MIC of 6.25 mg/mL and an inhibition zone of 17 mm, highlighting its potential against challenging resistant pathogens. mdpi.com

However, the activity can be selective. The 3-benzylaminopyrazine-2-carboxamides that were potent against M. tuberculosis showed only moderate activity against Enterococcus faecalis and Staphylococcus aureus, and no activity against tested fungal strains. nih.govmdpi.com Similarly, the N-(1-hydroxy-1,3-dihydrobenzo[c] oxaborol-6-yl)pyrazine-2-carboxamides showed high selectivity for mycobacteria with no growth inhibition of other tested bacteria and fungi. mdpi.com This suggests that specific structural modifications can tune the antimicrobial spectrum of these compounds.

| Compound Derivative | Target Organism | Activity (MIC / Inhibition Zone) | Reference |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | 6.25 mg/mL (MIC), 17 mm (Zone) | mdpi.com |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | E. faecalis, S. aureus | Moderate activity | nih.govmdpi.com |

The versatility of the pyrazine scaffold extends to oncology. researchgate.net Derivatives of this compound are being explored as potential anticancer agents, targeting specific pathways involved in tumor growth and proliferation. acs.orgnih.gov

One area of focus has been the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers. acs.orgnih.gov Researchers designed and synthesized a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as novel FGFR inhibitors. acs.orgnih.gov Structure-activity relationship (SAR) studies led to the identification of a lead compound, 18i , which acted as a pan-FGFR inhibitor with strong activity against FGFR1-4 enzymes. acs.orgnih.gov This compound effectively blocked FGFR activation and downstream signaling pathways and showed potent antitumor activity in multiple cancer cell lines characterized by FGFR abnormalities. acs.orgnih.gov These findings position compound 18i as a promising candidate for further drug discovery efforts in oncology. nih.gov

Novel Antibacterials

Agricultural Applications (e.g., Herbicides)

The chemical properties of the pyrazine ring that make it useful in medicine also lend themselves to agricultural applications. Pyrazines are known constituents of various biologically active chemicals used in agriculture, including herbicides. nih.gov

Research has specifically evaluated pyrazine derivatives for their herbicidal activity. researchgate.net A review of this field highlights that pyrazine carboxamides can function as both pre- and post-emergence herbicides. researchgate.net For example, certain thiazolopyrazines showed pre-emergent herbicidal effects when applied at concentrations of 4000 ppm. researchgate.net The mechanism of action for some of these compounds involves inhibiting chlorophyll (B73375) formation or accelerating its decomposition, leading to chlorosis in weeds. researchgate.net Studies on pyrazine-2-carboxamide derivatives have shown they can inhibit photosynthetic electron transport (PET), a common target for herbicides. researchgate.net The efficacy of these compounds depends on factors like lipophilicity and the specific substituents on the pyrazine ring. researchgate.net

Role as Chemical Building Blocks and Intermediates

Beyond its direct applications, this compound and its close relatives are valuable chemical building blocks for organic synthesis. nih.gov Their inherent chemical functionalities—the pyrazine ring and the carboxamide group—allow for a wide range of chemical transformations.

These compounds serve as versatile intermediates in the preparation of more complex heterocyclic structures and in the synthesis of active pharmaceutical ingredients. chemicalbook.com For example, 3-chloropyrazine-2-carboxamide is a key starting material for synthesizing libraries of derivatives, such as the 3-benzylaminopyrazine-2-carboxamides with antitubercular activity. nih.govmdpi.com Similarly, the related compound 6-bromo-3-hydroxypyrazine-2-carboxamide (B1279246) is used as an intermediate in the synthesis of Favipiravir, an antiviral medication. chemicalbook.com The pyrazine-2-thio carboxamide analogue is also noted as a synthetic intermediate useful for pharmaceutical synthesis. caymanchem.com The ability to readily modify the pyrazine core makes these compounds foundational materials for discovering new drugs and other industrially important chemicals. mdpi.comnih.gov

Future Research Directions

The diverse applications of this compound derivatives highlight significant potential for future research. A primary direction will be the continued optimization of these compounds as therapeutic agents. For anti-TB candidates, future work should focus on improving potency against resistant strains while maintaining low cytotoxicity. Exploring synergistic combinations with existing TB drugs could also be a fruitful avenue.

In the realm of antibacterials, research should aim to broaden the spectrum of activity or, conversely, to design highly selective agents against specific, high-priority pathogens like XDR S. Typhi. For anticancer applications, the promising results of FGFR inhibitors warrant further preclinical development, including in vivo efficacy and pharmacokinetic studies, to assess their potential as clinical candidates. nih.gov

In agriculture, future studies could focus on developing pyrazine-based herbicides with improved selectivity, targeting problematic weeds while being safe for important crops. researchgate.net Understanding the environmental fate and degradation of these compounds will also be critical.

Finally, the role of this compound as a chemical intermediate could be expanded. The development of new, efficient synthetic methodologies to create diverse libraries of pyrazine derivatives will continue to be essential for discovering novel compounds with valuable biological and material properties.

Exploration of New Targets and Mechanisms

The pyrazine ring is a key pharmacophore in numerous clinically used drugs, and its derivatives continue to be investigated for new biological activities. mdpi.com The exploration of novel molecular targets and mechanisms of action for this compound analogues is a significant area of ongoing research.

Antimycobacterial and Antibacterial Targets: While the antimycobacterial activity of pyrazinamide, a related compound, is well-known, the precise mechanisms of many pyrazine derivatives are still under investigation. researchgate.netchemchart.com Some studies suggest that pyrazine carboxamides may inhibit mycobacterial fatty acid synthase I. mdpi.comresearchgate.net Recent research has also identified the ribosomal protein S1 (RpsA) as a potential target for pyrazinoic acid, the active metabolite of pyrazinamide, which inhibits trans-translation in Mycobacterium tuberculosis. researchgate.net Furthermore, derivatives of this compound have shown activity against various bacterial strains, including extensively drug-resistant S. Typhi, with some compounds inhibiting alkaline phosphatase. mdpi.comnih.gov Molecular docking studies have been employed to investigate the binding interactions of these compounds with potential targets like mycobacterial enoyl-ACP reductase (InhA). mdpi.com

Anticancer and Kinase Inhibition: A significant recent development is the exploration of 3-aminopyrazine-2-carboxamide (B1665363) derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial oncogenic drivers. acs.orgnih.govacs.org Certain derivatives have demonstrated potent pan-FGFR inhibitory activity, blocking downstream signaling pathways and exhibiting antitumor effects in cancer cell lines with FGFR abnormalities. acs.orgnih.govacs.org

Other Potential Applications: The versatility of the pyrazine scaffold has led to investigations into other therapeutic areas. For instance, substituted pyrazine-carboxamide derivatives are being explored as modulators of metabotropic glutamate (B1630785) receptor 4 (mGluR4) for potential applications in neurological and metabolic disorders. google.com Additionally, some pyrazine derivatives have shown fungicidal and photosynthesis-inhibiting activities. researchgate.netnih.gov

A summary of research findings on the exploration of new targets for this compound derivatives is presented in the table below.

| Derivative Class | Investigated Target/Mechanism | Potential Therapeutic Application |

| 3-Alkylamino-N-methylpyrazine-2-carboxamides | Inhibition of Mycobacterium tuberculosis | Antitubercular |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Inhibition of XDR S. Typhi, Alkaline Phosphatase Inhibition | Antibacterial |

| 3-Amino-pyrazine-2-carboxamide derivatives | FGFR Kinase Inhibition | Anticancer |

| Substituted pyrazine-carboxamide derivatives | mGluR4 Modulation | Neurological and Metabolic Disorders |

| N-phenylpyrazine-2-carboxamides | Photosynthetic Electron Transport Inhibition | Fungicidal, Herbicidal |

Design of Advanced Drug Delivery Systems

The development of advanced drug delivery systems for promising this compound-based drug candidates is a critical step towards enhancing their therapeutic efficacy. While specific research on drug delivery systems for "this compound" itself is not extensively documented, general principles applicable to pyrazine derivatives can be considered.

Future research in this area could focus on:

Nanoparticle-based delivery: Encapsulating active pyrazine carboxamide derivatives within nanoparticles could improve their solubility, stability, and bioavailability. This approach can also enable targeted delivery to specific tissues or cells, such as cancer cells or infected macrophages in the case of tuberculosis.

Prodrug strategies: Designing prodrugs of active pyrazine carboxamides could enhance their pharmacokinetic properties. A well-known example is pyrazinamide, which is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. researchgate.netchemchart.com Similar strategies could be applied to other promising derivatives.

Formulation development: Creating optimized formulations, such as sustained-release tablets or injectable solutions, can help maintain therapeutic drug concentrations over an extended period, improving patient compliance and treatment outcomes.

Clinical Translation of Promising Candidates

The ultimate goal of drug discovery is the clinical translation of promising candidates into effective therapies. For derivatives of this compound, this process involves several key stages.

Several derivatives have shown significant preclinical activity, making them potential candidates for further development. For example:

Antimycobacterial Agents: Compounds like 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides have demonstrated notable in vitro activity against M. tuberculosis. mdpi.com Similarly, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide has shown potent antimycobacterial activity with low cytotoxicity. mdpi.com

Anticancer Agents: The identification of a pan-FGFR inhibitor, a 3-amino-pyrazine-2-carboxamide derivative, with potent in vitro and cellular activity represents a significant step towards developing a new anticancer therapeutic. acs.orgnih.govacs.org

Antibacterial Agents: A derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has exhibited strong antibacterial activity against extensively drug-resistant S. Typhi. mdpi.comnih.gov

The journey from a promising preclinical candidate to a clinically approved drug is long and challenging. However, the diverse biological activities and the amenability of the this compound scaffold to chemical modification provide a strong foundation for future research and development in this area. Continued exploration of new targets, innovative drug delivery strategies, and rigorous preclinical and clinical evaluation will be crucial for realizing the full therapeutic potential of this class of compounds.

Q & A

Q. What are the standard synthetic routes for 3-Methylpyrazine-2-carboxamide derivatives?

A common approach involves amino-dehalogenation reactions of 3-chloropyrazine-2-carboxamide with substituted amines. For example:

- Procedure : React 3-chloropyrazine-2-carboxamide (1 mmol) with benzylamines (3 mmol) in ethanol under reflux (90°C, 7 hours). Monitor progress via TLC, purify using flash chromatography (silica gel, ethyl acetate/hexane gradient), and characterize via H/C NMR, IR, and elemental analysis .

- Key Validation : Ensure spectral data (e.g., H NMR peaks at δ 8.20–9.17 ppm for pyrazine protons) and elemental analysis (C, H, N within ±0.3% of theoretical values) match proposed structures .

Q. How are this compound derivatives characterized?

Standard characterization includes:

- Spectroscopy : H/C NMR for substituent identification (e.g., aromatic protons at δ 6.46–8.20 ppm), IR for amide bonds (1641–1660 cm for C=O stretch) .

- Elemental Analysis : Confirm purity (e.g., 60.34% C vs. 60.45% calculated for CHNO) .

- Chromatography : Use TLC (R = 0.31–0.57) and HPLC for purity assessment .

Q. What biological activities are commonly evaluated for these compounds?

Initial screening focuses on antimicrobial activity:

- Methods : Broth microdilution assays against Staphylococcus aureus (MIC = 8–64 µg/mL) and Candida albicans (MIC = 16–128 µg/mL). Substituents like methoxybenzyl groups enhance activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for nitration of pyrazinecarboxamide derivatives?

Nitration of 3-hydroxypyrazine-2-carboxamide to 3-hydroxy-6-nitropyrazine-2-carboxamide requires precise reagent ratios and temperature control: